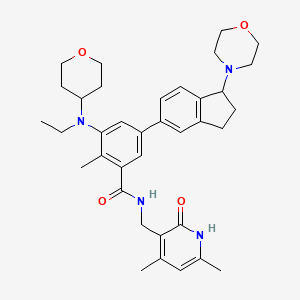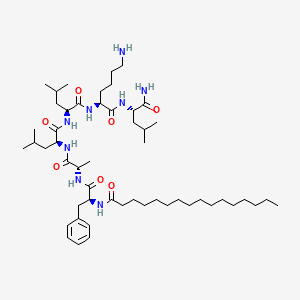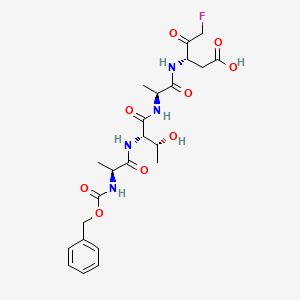
Ezh2-IN-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ezh2-IN-17 is a chemical compound known for its role as an inhibitor of enhancer of zeste homolog 2 (EZH2), which is a histone methyltransferase and a catalytic component of polycomb repressive complex 2 (PRC2). This compound is significant in the field of cancer research due to its ability to inhibit the activity of EZH2, which is often overexpressed or mutated in various cancers, leading to the silencing of tumor suppressor genes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Ezh2-IN-17 involves a multi-step synthetic routeCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of advanced technologies such as continuous flow reactors and automated synthesis platforms can enhance the production efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Ezh2-IN-17 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
Ezh2-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of EZH2 in gene regulation and epigenetics.
Biology: Helps in understanding the biological processes regulated by EZH2, including cell proliferation, differentiation, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers that exhibit overexpression or mutation of EZH2.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting EZH2
Mécanisme D'action
Ezh2-IN-17 exerts its effects by inhibiting the enzymatic activity of EZH2. This inhibition prevents the trimethylation of lysine 27 on histone H3 (H3K27me3), a key epigenetic mark associated with gene silencing. By blocking this modification, this compound can reactivate the expression of tumor suppressor genes and inhibit cancer cell proliferation. The molecular targets and pathways involved include the PRC2 complex and various downstream signaling pathways that regulate cell cycle progression, apoptosis, and differentiation .
Comparaison Avec Des Composés Similaires
Ezh2-IN-17 is compared with other similar compounds, such as:
Tazemetostat: The first EZH2 inhibitor approved by the FDA for the treatment of epithelioid sarcoma.
GSK126: Another EZH2 inhibitor with moderate antitumor activity.
CPI-1205: An EZH2 inhibitor investigated in clinical trials for its potential in cancer therapy.
The uniqueness of this compound lies in its specific binding affinity and inhibitory potency against EZH2, making it a valuable tool for both research and therapeutic applications .
Propriétés
Formule moléculaire |
C36H46N4O4 |
|---|---|
Poids moléculaire |
598.8 g/mol |
Nom IUPAC |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-(1-morpholin-4-yl-2,3-dihydro-1H-inden-5-yl)benzamide |
InChI |
InChI=1S/C36H46N4O4/c1-5-40(29-10-14-43-15-11-29)34-21-28(26-6-8-30-27(19-26)7-9-33(30)39-12-16-44-17-13-39)20-31(25(34)4)35(41)37-22-32-23(2)18-24(3)38-36(32)42/h6,8,18-21,29,33H,5,7,9-17,22H2,1-4H3,(H,37,41)(H,38,42) |
Clé InChI |
LCKVOKWMBNUQMT-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC5=C(C=C4)C(CC5)N6CCOCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)




![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)

![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)






